molecular formula C15H13N B1274276 9-Allyl-9H-carbazole CAS No. 3998-04-7

9-Allyl-9H-carbazole

Cat. No.: B1274276
CAS No.: 3998-04-7
M. Wt: 207.27 g/mol
InChI Key: GHBQLFWTMLRYKN-UHFFFAOYSA-N
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Description

9-Allyl-9H-carbazole is an organic compound belonging to the class of carbazoles, which are nitrogen-containing aromatic heterocyclic compounds. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the carbazole ring. Carbazoles are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Carbazole derivatives are known to have versatile pharmacological applications .

Mode of Action

Carbazole derivatives are generally known for their broad range of action, showing antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Biochemical Pathways

It’s known that carbazole derivatives can be transformed by bacteria, leading to the formation of hydroxylated metabolites .

Pharmacokinetics

Some pharmacokinetic properties are predicted for this compound . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and can impact bioavailability. It is predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, which could impact the metabolism of other drugs.

Result of Action

Carbazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .

Action Environment

It’s worth noting that the safety information for this compound suggests that it should be stored at 2-8°c , indicating that temperature could potentially influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-9H-carbazole typically involves the alkylation of carbazole with allyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar alkylation reactions, but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Allyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-carboxaldehyde using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the allyl group to a propyl group using hydrogenation catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carbazole-9-carboxaldehyde.

    Reduction: 9-Propyl-9H-carbazole.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

9-Allyl-9H-carbazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole: Similar structure but with an ethyl group instead of an allyl group.

    9-Propyl-9H-carbazole: Similar structure but with a propyl group instead of an allyl group.

    9-Vinyl-9H-carbazole: Similar structure but with a vinyl group instead of an allyl group.

Uniqueness

9-Allyl-9H-carbazole is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group allows for additional functionalization and modification, making it a versatile compound for various applications.

Properties

IUPAC Name

9-prop-2-enylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBQLFWTMLRYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389048
Record name N-allylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3998-04-7
Record name N-allylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ALLYLCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500-mL, three-necked, round-bottomed flask, equipped with a magnetic stirrer, a thermometer, and a condenser connected to a nitrogen bubbler, were placed carbazole (8.4 g, 50 mmole), allyl bromide (10 mL, 115 mmole), powdered anhydrous potassium carbonate (41 g, 300 mmole), and anhydrous acetonitrile (300 mL). The resultant mixture was stirred and heated under reflux with a heating mantle for 18 hours. Dichloromethane (300 mL) was then added, and the mixture was filtered through a pad of Celite. The clear filtrate was evaporated, and the residue was recrystallized from methanol to yield the desired product as amber-colored crystals. The product had melting point 56°-57° C., and sublimation (100° C./0.1 mm Hg) yielded white crystals (8.65 g, 83%), melting point 57°-58° C. The proton NMR spectrum in carbon tetrachloride was
Quantity
8.4 g
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10 mL
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41 g
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300 mL
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300 mL
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Synthesis routes and methods II

Procedure details

Into a 500 mL round bottom flask fitted with a mechanical stirrer, addition funnel, reflux condenser and nitrogen inlet were placed 12 g of sodium hydride (60% dispersion in mineral oil) and 30 mL of THF. Carbazole (33.4 g, 0.2 mole) was dissolved in 200 mL THF and the pale yellow solution was added dropwise to the reaction mixture while stirring and maintaining the temperature at 35˜40° C. Thereafter, 36.2 g (0.3 mole) of allyl bromide was added drop wise to the reaction mixture and stirring continued for an additional 15 minutes. Tetra-n-butyl ammonium bromide (1.3 g) was added followed by stirring for 20 minutes, and then the temperature was raised to 65° C. and kept at that temperature overnight. The reaction mixture was cooled to room temperature and after filtration, the solvent was removed using a rotary evaporator. The resulting yellow solid was twice recrystallized from methanol to give 34 g (81% yield) of colorless crystalline 9-allyl carbazole m.p. 53-54° C.
Quantity
12 g
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33.4 g
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200 mL
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36.2 g
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reactant
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1.3 g
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catalyst
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30 mL
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solvent
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Yield
81%

Synthesis routes and methods III

Procedure details

A mixture of 10.85 g (65.0 mmol) of carbazole, 2.60 g (65.0 mmol) of sodium hydroxide and 6.1 mL (72.0 mmol) of allylbromide in 100 mL dimethylsulfoxide was heated to 60° C. for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and then concentrated. The crude product was purified using column chromatography (silica, 1:4 dichloromethane:hexane). Yield: 9.85 g (73%).
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10.85 g
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reactant
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2.6 g
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reactant
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6.1 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Carbazole (10.1 g, 0.057 mol) and potassium hydroxide (88% wt pellets, crushed, 7.1 g, 0.11 mol) were stirred in 100 mL DMSO at 50° C. for 30 min before dropwise addition of allyl bromide (14.7 g, 0.118 mol). After 15 min the reaction mixture was poured into a 500 mL separatory funnel containing 100 mL chloroform and washed 5 times with 200 mL water to give, after solvent evaporation at 60° C. under reduced pressure, compound 15 in >99% purity as a dark brown, viscous syrup which solidified upon cooling (11.9 g, 0.057 mol, 100% yield). 1H NMR (300 MHz, CDCl3): δ=8.14-8.06 (m, 2 carbazole H), 7.49-7.32 (m, 4 carbazole H), 7.28-7.19 (m, 2 carbazole H), 6.04-5.90 (m, CH═CH2), 5.19-5.10 (m, Z-HCH═CH), 5.07-4.97 (m, E-HCH═CH), 4.92-4.85 (m, NCH2). 13C NMR (300 MHz, CDCl3): δ=140.34, 132.27, 125.67, 122.90, 120.33, 119.00, 116.74, 108.74, 45.21.
Quantity
10.1 g
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reactant
Reaction Step One
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7.1 g
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reactant
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14.7 g
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reactant
Reaction Step One
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Quantity
100 mL
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100 mL
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reactant
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Yield
100%

Synthesis routes and methods V

Procedure details

83.6 g (0.5 mol) of carbazole are dissolved in 250 ml of dry DMF. This solution is added dropwise at 0° C. to a suspension of 12.0 g (0.4 mol) of sodium hydride in 500 ml of DMF. An 80% oil suspension of NaH is used. After stirring for a further 2 hours at 0° C., 38 ml (0.45 mol) of allyl bromide are added dropwise. After the end of the addition, the mixture is warmed to room temperature within one hour, with stirring. To decompose residual NaH, 100 ml of methanol are also added. The solvent mixture is then removed in vacuo in a rotary evaporator and the residue is extracted with 400 ml of petroleum ether (40°-60° C.). Finally, the petroleum ether extract is filtered and evaporated in a rotary evaporator. The remaining brownish oil is distilled in a high vacuum. This gives 65.1 g of a pale yellow, microcrystalline solid. Melting point: 52°-54° C., boiling point: 112° C./13 Pa. Yield 78.5% of theory.
Quantity
83.6 g
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reactant
Reaction Step One
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250 mL
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solvent
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12 g
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reactant
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500 mL
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[Compound]
Name
oil
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0 (± 1) mol
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reactant
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0 (± 1) mol
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38 mL
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0 (± 1) mol
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reactant
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100 mL
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reactant
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Yield
78.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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